3'-Isocyano-3'-deoxythymidine

Übersicht

Beschreibung

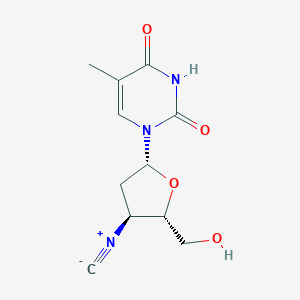

3’-Isocyano-3’-deoxythymidine: is a synthetic nucleoside analog that has garnered interest in the fields of medicinal chemistry and molecular biology. This compound is structurally related to thymidine, a naturally occurring nucleoside, but features an isocyano group in place of the hydroxyl group at the 3’ position. The molecular formula of 3’-Isocyano-3’-deoxythymidine is C11H13N3O4, and it has a molecular weight of 251.24 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 3’-Isocyano-3’-deoxythymidine typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One of the most practical methods for dehydration is using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This method is advantageous due to its relatively mild conditions, rapid synthesis speed, and high yields.

Industrial Production Methods:

While specific industrial production methods for 3’-Isocyano-3’-deoxythymidine are not extensively documented, the general principles of isocyanide synthesis can be applied. The use of green chemistry approaches, such as the dehydration of formamides with phosphorus oxychloride, offers a more sustainable and efficient pathway for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions:

3’-Isocyano-3’-deoxythymidine can undergo various chemical reactions, including:

Oxidation: The isocyano group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of synthetic chemistry, 3'-ICDThd serves as a crucial building block for the synthesis of more complex molecules. Its unique chemical reactivity allows researchers to explore new synthetic pathways, leading to the development of novel compounds with potential applications in various fields.

Biology

3'-ICDThd is utilized to study the mechanisms of nucleoside analogs and their interactions with enzymes involved in DNA replication and repair. It acts as a tool for investigating how structural modifications impact nucleoside function, providing insights into cellular processes.

Medicine

The compound shows promise in antiviral and anticancer therapies due to its ability to interfere with DNA synthesis:

- Antiviral Activity: While initial studies indicated limited anti-HIV activity at non-cytotoxic concentrations, further research suggests potential as a nucleoside reverse transcriptase inhibitor (NRTI) .

- Anticancer Potential: Its incorporation into DNA disrupts normal replication processes, which can inhibit cell proliferation in cancer cells.

Case Studies and Findings

-

Antiviral Activity Assessment:

A study evaluated the phosphorylation kinetics of 3'-ICDThd and its efficacy against HIV. Although it exhibited toxicity to MT-4 cells, it showed greater affinity for dThd kinase compared to other derivatives, suggesting a complex interaction that warrants further investigation . -

Mechanism of Action:

The mechanism involves the incorporation of 3'-ICDThd into DNA strands in place of thymidine, leading to disruptions in replication and repair processes. This action is facilitated by its interaction with DNA polymerase .

Wirkmechanismus

The mechanism of action of 3’-Isocyano-3’-deoxythymidine involves its incorporation into DNA in place of thymidine. This incorporation disrupts the normal process of DNA replication and repair, leading to the inhibition of cell proliferation. The isocyano group plays a crucial role in this process by interacting with key enzymes involved in DNA synthesis, such as DNA polymerase .

Vergleich Mit ähnlichen Verbindungen

3’-Azido-3’-deoxythymidine: Another nucleoside analog used in antiviral therapies, particularly for HIV treatment.

3’-Fluoro-3’-deoxythymidine:

3’-Amino-3’-deoxythymidine: An analog with an amino group at the 3’ position, used in various biochemical studies.

Uniqueness:

3’-Isocyano-3’-deoxythymidine is unique due to the presence of the isocyano group, which imparts distinct chemical reactivity and biological activity. This functional group allows for unique interactions with enzymes and other biomolecules, making it a valuable tool in both research and therapeutic applications.

Biologische Aktivität

3'-Isocyano-3'-deoxythymidine (ICDThd) is a synthetic nucleoside analog that has attracted attention in medicinal chemistry and molecular biology due to its unique structural features and biological activities. This compound, characterized by the presence of an isocyano group at the 3' position of the thymidine backbone, has shown potential in various therapeutic applications, particularly in antiviral and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C11H13N3O4

- Molecular Weight : 251.24 g/mol

The isocyano group enhances the compound's reactivity, allowing it to interact with enzymes involved in DNA synthesis and repair.

ICDThd's mechanism primarily involves its incorporation into DNA in place of thymidine, disrupting normal DNA replication and repair processes. This incorporation leads to the inhibition of cell proliferation, making it a candidate for further investigation in cancer therapies. The interaction with key enzymes such as DNA polymerase is crucial for its biological activity.

Biological Activity Overview

The biological activity of ICDThd can be summarized as follows:

- Antiviral Activity : Preliminary studies suggest that ICDThd may exhibit antiviral properties, potentially inhibiting viral replication by interfering with nucleic acid synthesis.

- Anticancer Activity : The compound's ability to disrupt DNA synthesis positions it as a promising agent in cancer treatment, particularly against rapidly dividing cells.

1. Antiviral Studies

Research has indicated that nucleoside analogs similar to ICDThd can inhibit viral replication. A study focusing on various nucleoside analogs demonstrated that compounds with modifications at the 3' position could significantly reduce viral load in infected cells. While specific data on ICDThd is limited, its structural similarity suggests potential efficacy against viruses such as HIV and herpes simplex virus (HSV) .

2. Anticancer Studies

In vitro studies have shown that ICDThd can inhibit the growth of cancer cell lines. For instance, a comparative analysis with other nucleoside analogs revealed that ICDThd exhibited a dose-dependent inhibition of cell proliferation in several cancer types, including breast and lung cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3'-Azido-3'-deoxythymidine | Used primarily in HIV treatment | Strong antiviral activity |

| 3'-Fluoro-3'-deoxythymidine | Fluorine substitution enhances stability | Antiviral and anticancer |

| This compound | Unique isocyano group affecting reactivity | Potential antiviral and anticancer |

Synthetic Routes

The synthesis of ICDThd typically involves the formylation of a primary amine followed by dehydration using phosphorus oxychloride in the presence of triethylamine at low temperatures. This method allows for efficient production while maintaining structural integrity .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into how ICDThd interacts with specific enzymes involved in DNA metabolism.

- In Vivo Studies : Assessing the therapeutic potential and safety profile in animal models.

- Combination Therapies : Evaluating the efficacy of ICDThd in combination with other chemotherapeutics or antiviral agents.

Eigenschaften

IUPAC Name |

1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isocyanooxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-3-7(12-2)8(5-15)18-9/h4,7-9,15H,3,5H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXZOJJOKDQOHV-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154036 | |

| Record name | 3'-Isocyano-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123533-12-0 | |

| Record name | 3'-Isocyano-3'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123533120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Isocyano-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.